Bimiralisib

Catalog No.
S002180
CAS No.
1225037-39-7
M.F
C17H20F3N7O2
M. Wt
411.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bimiralisib

CAS Number

1225037-39-7

Product Name

Bimiralisib

IUPAC Name

5-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine

Molecular Formula

C17H20F3N7O2

Molecular Weight

411.4 g/mol

InChI

InChI=1S/C17H20F3N7O2/c18-17(19,20)12-9-13(21)22-10-11(12)14-23-15(26-1-5-28-6-2-26)25-16(24-14)27-3-7-29-8-4-27/h9-10H,1-8H2,(H2,21,22)

InChI Key

ADGGYDAFIHSYFI-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4

Bimiralisib is under investigation in clinical trial NCT02723877 (PQR309 and Eribulin in Metastatic HER2 Negative and Triple-negative Breast Cancer (PIQHASSO)).
Bimiralisib is an orally bioavailable pan inhibitor of phosphoinositide-3-kinases (PI3K) and inhibitor of the mammalian target of rapamycin (mTOR), with potential antineoplastic activity. Bimiralisib inhibits the PI3K kinase isoforms alpha, beta, gamma and delta and, to a lesser extent, mTOR kinase, which may result in tumor cell apoptosis and growth inhibition in cells overexpressing PI3K/mTOR. Activation of the PI3K/mTOR pathway promotes cell growth, survival, and resistance to both chemotherapy and radiotherapy. As mTOR, a serine/threonine kinase downstream of PI3K, may also be activated independent of PI3K, this agent may potentially be more potent than an agent that inhibits either PI3K kinase or mTOR kinase. By inhibiting mTOR to a lesser extent than PI3K, PQR309 does not interfere with the mTOR-mediated negative feedback loop on PI3K signaling. Blocking the negative feedback loop would potentially increase PI3K signaling and decrease therapeutic efficacy.
BIMIRALISIB is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

Bimiralisib (PQR309) is a highly optimized, orally bioavailable pan-class I PI3K and mTOR dual inhibitor characterized by its 4,6-dimorpholino-1,3,5-triazine core. From a procurement and material-selection perspective, its primary value lies in its exceptional blood-brain barrier (BBB) permeability (brain-to-plasma ratio ≈ 1) and balanced dual-kinase affinity (PI3Kα IC50 = 33 nM; mTOR IC50 = 89 nM). Unlike highly lipophilic early-generation kinase inhibitors that suffer from poor aqueous processability, Bimiralisib demonstrates an excellent pharmacokinetic profile with >50% oral bioavailability, making it a premium baseline material for advanced in vivo neuro-oncology models and dual-pathway suppression assays[1].

Procurement teams often consider substituting Bimiralisib with older, well-known brain-penetrant PI3K inhibitors like Buparlisib (BKM120) due to historical precedent. However, this substitution introduces critical experimental confounders. Buparlisib structurally binds to tubulin, causing off-target mitotic arrest and severe dose-limiting neurotoxicity in in vivo models. Bimiralisib was specifically engineered with a lower polar surface area (PSA ≈ 102) and a modified triazine scaffold to completely eliminate tubulin binding while maintaining superior CNS penetration. Substituting Bimiralisib with Buparlisib or pure PI3K inhibitors (which trigger mTORC2-mediated AKT reactivation) compromises the mechanistic purity of the assay, leading to unreliable efficacy data in neuro-oncology and lymphoma studies [1].

Elimination of Off-Target Tubulin Binding

A critical differentiator for Bimiralisib is its lack of off-target microtubule interaction. In comparative binding assays, the structurally related clinical comparator Buparlisib (BKM120) exhibits significant tubulin binding, which artificially inflates cytotoxicity through mitotic arrest rather than pure PI3K inhibition. Bimiralisib demonstrates 0% tubulin binding, ensuring that observed cellular phenotypes are exclusively driven by PI3K/mTOR pathway suppression [1].

Evidence DimensionTubulin binding affinity
Target Compound DataNo detectable tubulin binding
Comparator Or BaselineBuparlisib (BKM120) (Significant tubulin binding)
Quantified DifferenceComplete elimination of off-target tubulin interaction
ConditionsIn vitro protein kinase and receptor ligand profiling panels

Procuring Bimiralisib prevents confounding off-target neurotoxicity and mitotic arrest in sensitive in vivo CNS models.

Superior Brain-to-Plasma Exposure Ratio

For researchers modeling glioblastoma or brain metastases, systemic exposure is insufficient if the drug cannot cross the blood-brain barrier. While standard pan-PI3K inhibitors like Pictilisib exhibit poor CNS penetration, Bimiralisib achieves a brain-to-plasma ratio of approximately 1.0 within 1-2 hours post-administration. In rodent models, a 10 mg/kg oral dose yields plasma levels >2 μM after 24 hours, with equivalent concentrations confirmed in brain tissue .

Evidence DimensionBrain-to-plasma concentration ratio
Target Compound DataRatio ≈ 1:1 (Comparable brain and plasma levels at 1-2h)
Comparator Or BaselineStandard pan-PI3K inhibitors (e.g., Pictilisib) (Ratio < 0.1)
Quantified Difference>10-fold improvement in CNS tissue accumulation
ConditionsIn vivo pharmacokinetic profiling (rat models, 10 mg/kg PO)

Guarantees therapeutic concentrations in CNS tissue, making it the preferred precursor for orthotopic brain tumor models.

Validated In Vivo Formulation Processability

Poorly soluble kinase inhibitors often require harsh, custom excipient screening that delays research. Bimiralisib offers highly reproducible formulation parameters. For intravenous or intraperitoneal injection, it forms a stable, clear solution at 0.3 mg/mL (0.73 mM) using a standard, well-tolerated vehicle: 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O. For oral administration, it readily forms a homogeneous suspension at ≥5 mg/mL in basic CMC-Na .

Evidence DimensionIn vivo formulation stability
Target Compound DataClear solution in 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% ddH2O
Comparator Or BaselineUnformulated free base (Insoluble in water, precipitates in vivo)
Quantified DifferenceValidated protocols eliminate the need for custom excipient screening
ConditionsStandard laboratory formulation for rodent dosing

Reduces workflow friction by providing buyers with a ready-to-use, validated solvent system for immediate animal dosing.

Balanced Dual Kinase Inhibition Prevents AKT Reactivation

Procuring a pure PI3K inhibitor (e.g., Alpelisib) often results in incomplete pathway suppression due to mTORC2-mediated feedback reactivation of AKT. Bimiralisib is engineered for balanced dual inhibition, demonstrating an IC50 of 33 nM for PI3Kα and 89 nM for mTOR. This dual affinity effectively shuts down both the primary PI3K signaling cascade and the secondary mTORC1/2 feedback loops, providing superior anti-proliferative efficacy in lymphoma and solid tumor models compared to single-node inhibitors [1].

Evidence DimensionmTOR inhibition (IC50)
Target Compound Data89 nM (mTORC1 and mTORC2)
Comparator Or BaselinePure PI3Kα inhibitors like Alpelisib (>1000 nM for mTOR)
Quantified DifferencePotent dual suppression vs single-node suppression
ConditionsCell-free kinase assay and cellular phosphorylation models

Ensures complete PI3K/AKT/mTOR pathway shutdown in cell assays, avoiding the need to purchase and co-formulate a separate mTOR inhibitor.

Orthotopic Glioblastoma and CNS Metastasis Modeling

Because Bimiralisib achieves a ~1:1 brain-to-plasma ratio and completely lacks the tubulin-binding off-target toxicity seen in Buparlisib, it is the optimal PI3K/mTOR inhibitor for in vivo neuro-oncology studies. Buyers should select this compound when establishing orthotopic glioblastoma xenografts or modeling CNS metastases, where precise, unconfounded pathway inhibition within brain tissue is required [1].

Single-Agent Complete Pathway Suppression Assays

In in vitro screening of refractory lymphoma or solid tumor cell lines, using pure PI3K inhibitors often triggers mTORC2-mediated AKT reactivation. Bimiralisib's balanced dual affinity (PI3Kα IC50 = 33 nM; mTOR IC50 = 89 nM) makes it the ideal single-agent tool compound to ensure complete blockade of the PI3K/AKT/mTOR axis without requiring the procurement and complex co-formulation of a secondary mTOR inhibitor [1].

Standardized In Vivo Pharmacokinetic Profiling

For laboratories conducting extensive murine dosing, Bimiralisib is highly processable. Its compatibility with standard, validated formulation vehicles (e.g., 5% DMSO / 40% PEG300 / 5% Tween 80 for IV, or CMC-Na for oral suspension) makes it a reliable choice for high-throughput in vivo efficacy and pharmacokinetic profiling, bypassing the severe solubility bottlenecks associated with earlier-generation lipophilic kinase inhibitors .

XLogP3

1.3

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

1

Exact Mass

411.16305739 Da

Monoisotopic Mass

411.16305739 Da

Heavy Atom Count

29

UNII

6Z3QHB00LB

Wikipedia

PQR309

Dates

Last modified: 08-15-2023
[1]. Cmiljanovic Vladimir, et al. Triazine, pyrimidine and pyridine analogs and their use as therapeutic agents and diagnostic probes and their preparation. From PCT Int. Appl. (2010), WO 2010052569 A2 20100514.

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